molecular formula C15H13N3O2S B2882630 N-(4-bromo-3-methylphenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine CAS No. 955769-79-6

N-(4-bromo-3-methylphenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine

Cat. No. B2882630
CAS RN: 955769-79-6
M. Wt: 299.35
InChI Key: OTUJDRLSUASJSS-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine is a useful research compound. Its molecular formula is C15H13N3O2S and its molecular weight is 299.35. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

N-(4-bromo-3-methylphenyl)-6,7-dimethoxy-2-(piperidin-1-ylcarbonyl)quinolin-4-amine, a compound with quinoline and piperidine substructures, is involved in various chemical reactions and synthetic processes. For example, quinoxaline derivatives, which share structural similarity, react with aromatic amines and other nucleophilic reagents, forming substituted compounds (Badr, El-Naggar, El-Sherief, Abdel-rahman, & Aly, 1983). Similarly, piperidine derivatives have been synthesized from reactions involving N,N-Bis[(benzotriazol-1-yl)methyl]amines (Katritzky, Luo, & Cui, 1999).

Hydrogen-Bonding Patterns

Compounds with piperidine and bromophenyl groups, such as in the query compound, have been studied for their hydrogen-bonding patterns. These patterns are important for understanding molecular interactions and stability. For example, enaminones with bromophenyl and piperidin-2-ylidene structures exhibit bifurcated intra- and intermolecular hydrogen bonding, forming six-membered hydrogen-bonded rings and centrosymmetric dimers (Balderson, Fernandes, Michael, & Perry, 2007).

Optimization of Synthesis Conditions

Optimizing reaction conditions for synthesizing compounds with quinoline and piperidine structures is a significant area of research. For instance, the synthesis of 6,7-dimethoxy-2-methyl-3-(4-nitrophenoxy)quinoline was optimized using piperidine in refluxing ethanol, demonstrating the importance of solvent and base choice in synthesis reactions (Khan, El-Gamal, & Oh, 2013).

Biological Activities

Research has also focused on the biological activities of compounds with similar structural features. For example, studies on thiazolidinone derivatives, which include piperidine and quinoline moieties, have evaluated their antimicrobial activities against various bacterial strains (Patel, Patel, Kumari, & Patel, 2012). Additionally, the synthesis and evaluation of quinolin-6-amines, which are structurally related, have been explored for their antimicrobial, insecticidal, and anthelmintic activities (Panwar, Chaudhary, Dubey, & Ram, 2013).

Carcinogenicity Studies

Interestingly, research on heterocyclic amines, which are structurally related to the query compound, has shown implications in carcinogenicity and mutagenesis. For instance, studies have examined the DNA adducts of heterocyclic amines from cooked meats, which are important for understanding their potential carcinogenic effects (Schut & Snyderwine, 1999).

properties

IUPAC Name

3-methyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-9-4-3-5-11(8-9)13(19)17-12-10(2)16-15-18(14(12)20)6-7-21-15/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUJDRLSUASJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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